molecular formula C19H25ClN4O2 B6487930 2-(4-chlorophenoxy)-2-methyl-1-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}propan-1-one CAS No. 1286702-84-8

2-(4-chlorophenoxy)-2-methyl-1-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}propan-1-one

Cat. No.: B6487930
CAS No.: 1286702-84-8
M. Wt: 376.9 g/mol
InChI Key: JVCAGBVACLUABA-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-2-methyl-1-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}propan-1-one is a useful research compound. Its molecular formula is C19H25ClN4O2 and its molecular weight is 376.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.1666037 g/mol and the complexity rating of the compound is 461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its exact mode of action. Based on its structure, it’s plausible that the compound could interact with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and ionic interactions .

Pharmacokinetics

Therefore, its bioavailability and how it’s processed within the body remain unclear .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Without knowledge of its specific targets and mode of action, it’s challenging to predict its potential effects .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its ability to interact with its targets. Specific details about how these factors influence the action of this compound are currently unknown .

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-1-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN4O2/c1-19(2,26-17-6-4-16(20)5-7-17)18(25)23-13-10-22(11-14-23)12-15-24-9-3-8-21-24/h3-9H,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCAGBVACLUABA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCN(CC1)CCN2C=CC=N2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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